1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic route for Letaxaban involves the preparation of its tetrahydropyrimidin-2(1H)-one core structure. The preparation method includes the following steps :
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents, including a chloronaphthyl group and a sulfonyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for Letaxaban would likely involve scaling up these synthetic steps while ensuring the purity and consistency of the final product.
化学反应分析
Letaxaban undergoes several types of chemical reactions, including:
Oxidation: Letaxaban can undergo oxidation reactions, particularly at the hydroxyl group present in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups within the molecule.
Substitution: Substitution reactions can take place at the aromatic rings, particularly involving the chlorine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of Letaxaban .
科学研究应用
Letaxaban has been extensively studied for its anticoagulant properties. Its primary applications in scientific research include:
Medicine: Clinically, Letaxaban has been evaluated in phase II trials for the treatment of venous thromboembolism and acute coronary syndrome. Although these trials were discontinued, the data gathered has contributed to the understanding of anticoagulant therapies.
作用机制
Letaxaban exerts its effects by directly inhibiting coagulation factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade . By inhibiting factor Xa, Letaxaban prevents the formation of thrombin and subsequently reduces the formation of blood clots. This mechanism makes it a potent anticoagulant with potential therapeutic applications in conditions characterized by excessive clotting .
相似化合物的比较
Letaxaban belongs to a class of direct factor Xa inhibitors, which includes other compounds such as:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
- Darexaban
- Eribaxaban
Compared to these similar compounds, Letaxaban is unique in its specific molecular structure and the particular substituents attached to its core tetrahydropyrimidin-2(1H)-one structure . While all these compounds share the common mechanism of inhibiting factor Xa, differences in their molecular structures can lead to variations in their pharmacokinetic properties, efficacy, and safety profiles .
Letaxaban’s development was discontinued after phase II trials due to insufficient efficacy and safety results . its study has provided valuable insights into the design and optimization of direct factor Xa inhibitors, contributing to the broader field of anticoagulant research.
属性
IUPAC Name |
1-[1-[3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHAEMCVKDPMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。